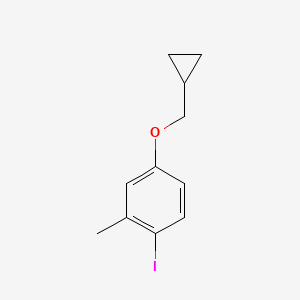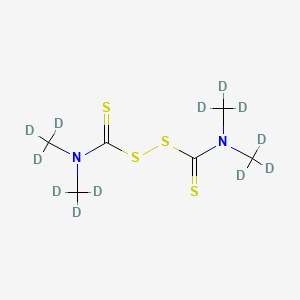
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Overview
Description
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an ethylphenyl group, a methoxy group, and a formyl group attached to a sarpogrelate backbone. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethylphenyl Intermediate: The initial step involves the formation of an ethylphenyl intermediate through a Friedel-Crafts alkylation reaction. This reaction is carried out using ethylbenzene and a suitable alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The next step involves the introduction of a methoxy group to the ethylphenyl intermediate. This can be achieved through a nucleophilic substitution reaction using methanol and a strong base, such as sodium hydride.
Formylation: The final step involves the formylation of the methoxylated intermediate. This can be accomplished through a Vilsmeier-Haack reaction, which involves the use of a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the formyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methanol and sodium hydride (NaH) for methoxylation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols substituted derivatives.
Scientific Research Applications
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethylphenyl-3-methoxy-2-formylsarpogrelate and methylphenyl-3-methoxy-2-formylsarpogrelate share structural similarities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the formyl group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-17(2)9-13(23-16(21)8-7-15(19)20)11-22-14-6-4-3-5-12(14)10-18/h3-6,10,13H,7-9,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZUCQBHMIKACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1C=O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]carbamate](/img/structure/B1436007.png)
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)


![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)




